
Dmtap
描述
DMTAP (1,2-dimyristoyl-3-trimethylammonium-propane chloride) is a saturated cationic lipid . It is used for the delivery of DNA, RNAi, and drugs .
Synthesis Analysis
While specific synthesis methods for DMTAP were not found in the search results, it is known that DMTAP is a synthetic product with potential research and development risk .Molecular Structure Analysis
The molecular weight of DMTAP is 590.36 and its formula is C34H68ClNO4 . It is a cationic lipid that forms a liposome when combined with nucleic acids .Chemical Reactions Analysis
DMTAP is known to form lipid bilayers when mixed with zwitterionic dimyristoylphosphatidylcholine (DMPC) . The area per lipid has a pronounced non-monotonic dependence on the DMTAP concentration, with a minimum around the point of equimolar mixture .Physical And Chemical Properties Analysis
DMTAP is a white powder . It is soluble in chloroform . The product should be stored under the recommended conditions in the Certificate of Analysis .科学研究应用
1. 精神疾病的治疗
二甲基色胺(DMT)在治疗各种精神疾病方面显示出潜力。一项研究强调了 DMT 用于治疗重度抑郁症、焦虑症、饮食失调、身体变形障碍、持续性抑郁症、创伤后应激障碍、强迫症和精神活性物质滥用等疾病。这是基于它与血清素受体的相互作用及其促进深入内省洞察的能力,这可以导致自我完善和内心的平静 (Kargbo, 2021)。
2. 神经发生作用
研究表明,DMT 可以激活主要的成年神经发生生态位,即海马齿状回的颗粒下区。这种激活促进新神经元的产生,从而增强成年神经发生并改善空间学习和记忆任务。DMT 的神经发生作用涉及通过 sigma-1 受体 (S1R) 发出信号 (Morales-García 等,2020)。
3. 人类大脑类器官中的蛋白质组变化
DMT 导致人类大脑类器官中显着的蛋白质组变化。一项使用枪弹质谱法进行的研究鉴定了 5-MeO-DMT 治疗后差异表达的蛋白质,揭示了抗炎作用和对与长期增强和树突棘形成相关的蛋白质的调节作用 (Dakić 等,2017)。
4. 在组织保护和免疫中的作用
人们提出 DMT 除了神经系统之外还有其他作用,可能在细胞保护机制中发挥作用。它是 sigma-1 受体的内源性配体,可能参与细胞水平的保护机制。这表明除了其精神活性特性之外,在医学治疗中也具有潜在的应用 (Frecska 等,2013)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2,3-di(tetradecanoyloxy)propyl-trimethylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H68NO4.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-33(36)38-31-32(30-35(3,4)5)39-34(37)29-27-25-23-21-19-17-15-13-11-9-7-2;/h32H,6-31H2,1-5H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSYUIOSAOFINL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dmtap | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Dmtap, a cationic lipid, primarily interacts with negatively charged molecules like DNA and RNA through electrostatic interactions. [, , , , ] This interaction leads to the formation of complexes that can be used for gene delivery applications. [, , , ] For instance, Dmtap-containing liposomes complexed with siRNA successfully knocked down target gene expression in hepatoma cells. [] Dmtap can also interact with zwitterionic lipids like DMPC, influencing the structural and electrostatic properties of lipid bilayers. [, , , , ] This interaction is driven by the interplay between the positively charged trimethylammonium (TAP) headgroup of Dmtap and the zwitterionic phosphatidylcholine (PC) headgroup of DMPC. [, , ]
A: While the provided abstracts do not explicitly state the molecular formula and weight of Dmtap, they provide ample information about its spectroscopic characterization. FTIR spectroscopy has been extensively used to study Dmtap and its interactions with other molecules like DNA and DMPC. [, ] This technique reveals structural changes associated with chain melting, hydration states, and deviations from B-form DNA in Dmtap-DNA complexes. [, ] Additionally, Raman spectroscopy, including DCDR and SERS, has proven effective for sensitive Dmtap detection, achieving detection limits in the micromolar range. [] These techniques provide valuable insights into the vibrational modes and structural characteristics of Dmtap.
A: Based on the provided research, Dmtap is not described as a catalyst. Its primary function revolves around its cationic nature, enabling electrostatic interactions with negatively charged molecules like DNA and RNA for gene delivery applications. [, , , ]
A: Yes, molecular dynamics (MD) simulations have been extensively employed to investigate Dmtap-containing lipid bilayers. [, , , , , ] These simulations provide insights into the structural and electrostatic properties of these bilayers, particularly in the context of varying Dmtap concentrations and salt conditions. [, , , , , ] For example, MD simulations revealed that salt-induced changes in DMPC/Dmtap membranes are highly dependent on the Dmtap concentration. []
A: While specific SAR studies are not described in the provided abstracts, research indicates that the cationic nature of Dmtap, specifically its trimethylammonium (TAP) headgroup, is crucial for its interaction with negatively charged molecules like DNA and RNA. [, , , ] Modifications altering this cationic charge are likely to influence its complexation ability and gene delivery efficacy. Furthermore, studies on Dmtap/DMPC bilayers show that the area per lipid exhibits a non-monotonic dependence on Dmtap concentration, with a minimum around equimolar mixtures. [] This suggests that even subtle structural modifications can significantly impact Dmtap's behavior in biological systems.
A: Dmtap can be formulated into stable liposomes and nanodiscs, particularly when combined with other lipids like DMPC and DMPG. [, , , , ] The stability of Dmtap formulations is influenced by factors like lipid composition, storage temperature, and the presence of anionic lipids. [] For instance, DMPG enhances the stability of Dmtap nanodiscs, while DMPA has a destabilizing effect. []
A: While the provided abstracts focus on Dmtap's applications in biophysics and drug delivery, its ability to form complexes with DNA and RNA and modify lipid bilayer properties presents opportunities for cross-disciplinary research. For instance, Dmtap could be explored for applications in biosensing, bioimaging, and development of novel biomaterials. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



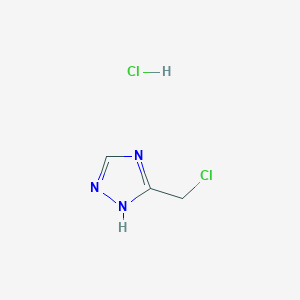


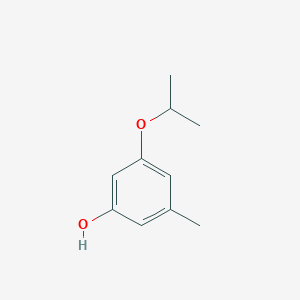
![{3-[3-(Trifluoromethyl)phenyl]oxetan-3-yl}methanamine](/img/structure/B3043951.png)
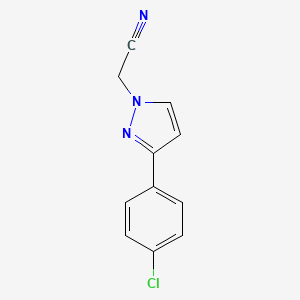


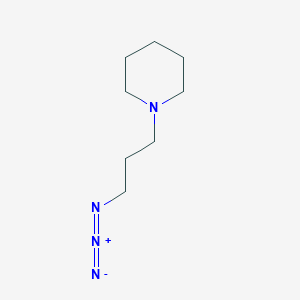
![N'1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-4-pyrazolyl]methylene}-2-chloro-1-benzenesulphonohydrazide](/img/structure/B3043959.png)

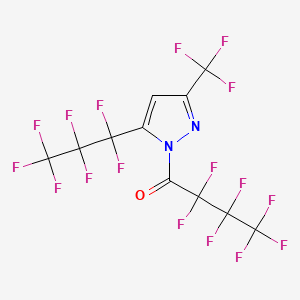

![2,2,2-Trifluoro-1-[5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3043968.png)